Methyl (2S)-2-isocyano-2-phenylacetate
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Overview
Description
Methyl (2S)-2-isocyano-2-phenylacetate is an organic compound with a unique structure characterized by the presence of an isocyano group attached to a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-isocyano-2-phenylacetate typically involves the reaction of phenylacetic acid derivatives with isocyanides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylacetic acid, followed by the addition of methyl isocyanide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle the reagents safely.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-isocyano-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyano group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Methyl (2S)-2-isocyano-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multistep reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving isocyanides.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-isocyano-2-phenylacetate involves its reactivity with various molecular targets. The isocyano group is highly reactive and can interact with nucleophiles, electrophiles, and radicals. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-isocyano-2-phenylpropanoate: Similar structure but with an additional methyl group on the phenyl ring.
Ethyl (2S)-2-isocyano-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Phenyl isocyanide: Lacks the ester group but contains the isocyano functionality.
Uniqueness
Methyl (2S)-2-isocyano-2-phenylacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the isocyano group and the ester moiety allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl (2S)-2-isocyano-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9H,2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSIHYZCBHLEOB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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